molecular formula C7H9NO2 B14670960 ethyl (Z)-3-cyanobut-2-enoate CAS No. 40595-04-8

ethyl (Z)-3-cyanobut-2-enoate

Cat. No.: B14670960
CAS No.: 40595-04-8
M. Wt: 139.15 g/mol
InChI Key: ZRKOIZAQWIGYPW-XQRVVYSFSA-N
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Description

Ethyl (Z)-3-cyanobut-2-enoate is an organic compound characterized by the presence of a cyano group (–CN) and an ester functional group (–COOEt) attached to a but-2-enoate backbone The (Z) designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side of the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde, followed by a subsequent dehydration step. The reaction typically requires a base catalyst such as piperidine or pyridine and is carried out under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-cyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl (Z)-3-aminobut-2-enoate.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds (e.g., n-butyllithium) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl (Z)-3-cyanobut-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-cyanobut-2-enoate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Ethyl (Z)-3-cyanobut-2-enoate can be compared with similar compounds such as:

    Ethyl (E)-3-cyanobut-2-enoate: The (E) isomer has the cyano and ester groups on opposite sides of the double bond, leading to different chemical and physical properties.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

    Ethyl (Z)-3-cyanopent-2-enoate:

This compound’s unique combination of functional groups and geometric configuration makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

40595-04-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

ethyl (Z)-3-cyanobut-2-enoate

InChI

InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4-

InChI Key

ZRKOIZAQWIGYPW-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C#N

Canonical SMILES

CCOC(=O)C=C(C)C#N

Origin of Product

United States

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